molecular formula C19H16ClNO4S2 B6495110 methyl 3-[(3-chlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 941936-16-9

methyl 3-[(3-chlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

Cat. No. B6495110
CAS RN: 941936-16-9
M. Wt: 421.9 g/mol
InChI Key: TZOODUIBSRYWAQ-UHFFFAOYSA-N
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Description

Thiophene-based analogs, such as the one you mentioned, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . Protodeboronation of alkyl boronic esters utilizing a radical approach has been reported .


Molecular Structure Analysis

Thiophene is a five-membered heterocyclic compound that contains a sulfur atom . The specific structure of “methyl 3-[(3-chlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate” would include these elements along with the specified functional groups.


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science . Specific reactions would depend on the functional groups present in the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For a similar compound, “methyl 3-Sulfonyl amino-2-thiophenecarboxylate”, the predicted density is 1.517 g/cm3, the melting point is 123-124 °C, and the boiling point is 428.3±55.0 °C .

Scientific Research Applications

Methyl 3-[(3-chlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as an intermediate in the production of pharmaceuticals, and as an analytical tool in the study of biochemical and physiological processes. In addition, this compound has been used in the study of enzyme kinetics, in the study of protein-ligand interactions, and in the study of enzyme inhibition.

Mechanism of Action

Methyl 3-[(3-chlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is believed to act as an inhibitor of enzymes. It is thought to bind to the active site of an enzyme, preventing the binding of the substrate molecule and thus inhibiting the enzyme's activity. It is also believed to inhibit the activity of other molecules, such as hormones, by binding to their active sites.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other molecules. It has also been shown to inhibit the activity of hormones, such as testosterone and estradiol. In addition, this compound has been shown to have anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

Methyl 3-[(3-chlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is soluble in organic solvents. In addition, it is relatively stable, and it can be stored for long periods of time without degradation. However, this compound can be toxic if inhaled or ingested, and it can be corrosive to skin and eyes. Therefore, it is important to take proper safety precautions when working with this compound.

Future Directions

Methyl 3-[(3-chlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate has a wide range of potential applications in scientific research. It has been studied as an inhibitor of enzymes and hormones, and it has potential applications in drug development and the study of biochemical and physiological processes. In addition, this compound has potential applications in the study of protein-ligand interactions and the development of novel therapeutic agents. Further research is needed to fully explore the potential of this compound.

Synthesis Methods

Methyl 3-[(3-chlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate can be synthesized through a number of methods. The most common method is a two-step process involving the reaction of 3-chlorophenylsulfonyl chloride with 4-methylphenylthiophene-2-carboxylic acid in an aqueous medium. The resulting product is then reacted with sodium hydroxide to form this compound. Other methods of synthesis involve the use of palladium-catalyzed reactions and the use of thiols as reagents.

Safety and Hazards

Safety and hazards would depend on the specific compound. For a similar compound, it’s suggested to avoid contact with skin and eyes, and to avoid inhaling its vapors .

properties

IUPAC Name

methyl 3-[(3-chlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO4S2/c1-12-6-8-13(9-7-12)16-11-26-17(19(22)25-2)18(16)27(23,24)21-15-5-3-4-14(20)10-15/h3-11,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOODUIBSRYWAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC(=CC=C3)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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